molecular formula C13H19ClN2O B12947933 Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride

Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride

Cat. No.: B12947933
M. Wt: 254.75 g/mol
InChI Key: VNDMVPHGLXOORP-KMSYIUAQSA-N
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Description

Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridin-2-ylmethyl group attached to an octahydrocyclopenta[c]pyrrol-5-ol core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride typically involves multiple steps, including the formation of the octahydrocyclopenta[c]pyrrol core and the subsequent attachment of the pyridin-2-ylmethyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyridin-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound may be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine: In medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.

Industry: In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may enhance the efficiency and selectivity of industrial reactions.

Mechanism of Action

The mechanism of action of Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Uniqueness: Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride stands out due to its unique structure, which allows for diverse chemical reactions and applications. Its combination of a pyridin-2-ylmethyl group with an octahydrocyclopenta[c]pyrrol core provides distinct properties that are not commonly found in other compounds.

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

(3aS,6aR)-5-(pyridin-2-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol;hydrochloride

InChI

InChI=1S/C13H18N2O.ClH/c16-13(7-12-3-1-2-4-15-12)5-10-8-14-9-11(10)6-13;/h1-4,10-11,14,16H,5-9H2;1H/t10-,11+,13?;

InChI Key

VNDMVPHGLXOORP-KMSYIUAQSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1(CC3=CC=CC=N3)O.Cl

Canonical SMILES

C1C2CNCC2CC1(CC3=CC=CC=N3)O.Cl

Origin of Product

United States

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